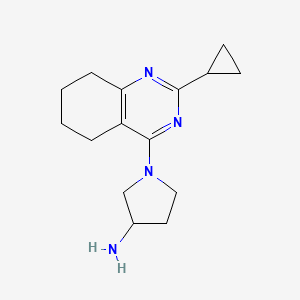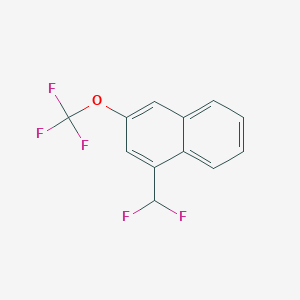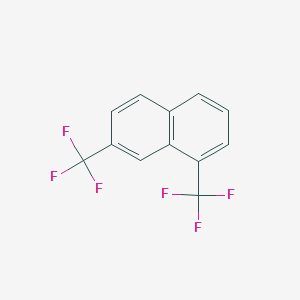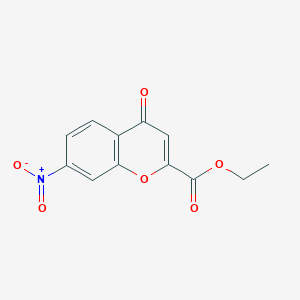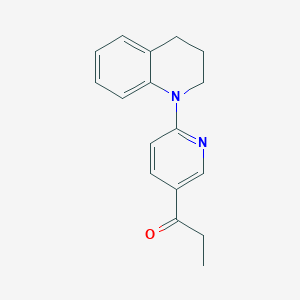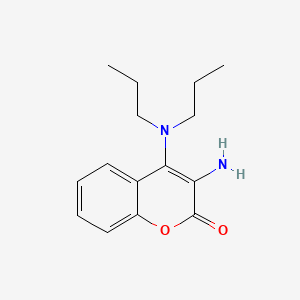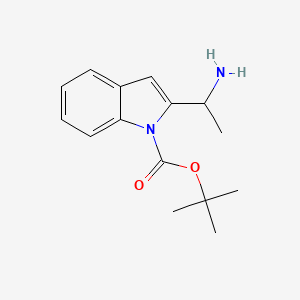
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Méthodes De Préparation
The synthesis of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by heating to room temperature and further to 70°C. The product is then purified by adjusting the pH with hydrochloric acid .
Analyse Des Réactions Chimiques
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. This interaction is facilitated by the presence of functional groups such as the carbonyl and amine groups .
Comparaison Avec Des Composés Similaires
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a quinoline ring but differs in its substituents, leading to different chemical and biological properties.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Another quinoline derivative with distinct functional groups that confer unique biological activities.
Propriétés
Numéro CAS |
64483-79-0 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanoic acid |
InChI |
InChI=1S/C15H19NO3/c1-16-13-8-6-11(4-2-3-5-15(18)19)10-12(13)7-9-14(16)17/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) |
Clé InChI |
QQQBAQRGOLXMDL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC2=C1C=CC(=C2)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


